2-Bromo-6-chloro-5-methoxypyridin-3-amine
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Overview
Description
2-Bromo-6-chloro-5-methoxypyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2O It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-chloro-5-methoxypyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. The reaction typically proceeds through a Suzuki-Miyaura coupling, followed by crystallization and purification to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-5-methoxypyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and other substituents on the pyridine ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters under basic conditions.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
2-Bromo-6-chloro-5-methoxypyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-5-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the structure of the target molecule and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Similar in structure but lacks the methoxy group.
2-Bromo-5-methoxypyridin-3-amine: Similar but does not have the chlorine substituent.
5-Bromo-3-methoxypyridin-2-amine: Another related compound with different substitution patterns
Uniqueness
2-Bromo-6-chloro-5-methoxypyridin-3-amine is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H6BrClN2O |
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Molecular Weight |
237.48 g/mol |
IUPAC Name |
2-bromo-6-chloro-5-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H6BrClN2O/c1-11-4-2-3(9)5(7)10-6(4)8/h2H,9H2,1H3 |
InChI Key |
BACMKCHZIUHUFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C(=C1)N)Br)Cl |
Origin of Product |
United States |
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